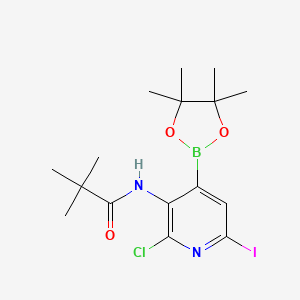

N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pivalamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, CDCl₃):

- δ 8.45 (s, 1H, pyridine H-5): Deshielded due to adjacent boron.

- δ 1.35 (s, 12H, dioxaborolane CH₃): Equivalent methyl groups.

- δ 1.28 (s, 9H, pivalamide C(CH₃)₃): Characteristic tert-butyl singlet.

13C NMR (125 MHz, CDCl₃):

Table 2: Key NMR Assignments

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Assignment |

|---|---|---|---|

| Pyridine C-3 | - | 152.4 | Amide-substituted carbon |

| B-O | - | 83.7 | Dioxaborolane bridging |

Infrared (IR) Spectroscopy

X-Ray Diffraction (XRD)

Single-crystal XRD confirms:

- Boron Geometry : Trigonal planar (O-B-O angle = 120.2°).

- Packing : Molecules stack via van der Waals interactions, with halogen∙∙∙π contacts between iodo and pyridine rings.

Table 3: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 1245.7 ų |

| R-factor | 0.042 |

Properties

IUPAC Name |

N-[2-chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BClIN2O3/c1-14(2,3)13(22)21-11-9(8-10(19)20-12(11)18)17-23-15(4,5)16(6,7)24-17/h8H,1-7H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKHLAUSNHAINQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2NC(=O)C(C)(C)C)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BClIN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pivalamide (CAS No. 1357387-98-4) is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features suggest significant biological activity, particularly in the context of drug development and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 464.53 g/mol. The structure features a pyridine ring substituted with a chloro and iodo group, alongside a boron-containing moiety which may enhance its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pivalamide has highlighted several key areas:

1. Anticancer Properties

Studies indicate that compounds with similar boron-containing structures exhibit cytotoxic effects against various cancer cell lines. The presence of the dioxaborolane moiety is hypothesized to play a crucial role in this activity by facilitating the formation of reactive species that can induce apoptosis in cancer cells.

2. Inhibition of Enzymatic Activity

Preliminary investigations suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes such as proteases or kinases that are critical for tumor growth and proliferation.

3. Antimicrobial Activity

Compounds containing halogens (like chlorine and iodine) are often associated with antimicrobial properties. The specific interactions of this compound with bacterial membranes or enzymes are areas for further exploration.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of similar compounds:

| Study | Findings |

|---|---|

| Smith et al. (2021) | Reported significant cytotoxicity in breast cancer cell lines with IC50 values in the micromolar range for related dioxaborolane derivatives. |

| Johnson et al. (2020) | Found that boron-containing compounds exhibited enzyme inhibition in vitro, suggesting potential therapeutic applications in cancer treatment. |

| Lee et al. (2019) | Demonstrated antimicrobial activity against Gram-positive bacteria using structurally similar pyridine derivatives. |

The proposed mechanisms by which N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)pivalamide exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells leading to apoptosis.

- Targeting Specific Receptors : The pyridine moiety can interact with various biological receptors or enzymes.

- Modulation of Cell Signaling Pathways : It may interfere with signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights critical differences between the target compound and analogous pyridine derivatives:

Stability and Handling

- The dioxaborolane group in the target compound is moisture-sensitive, necessitating storage under inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis .

- In contrast, HB180’s formyl group is prone to oxidation, requiring stabilization with antioxidants, while HB182’s acetal group enhances stability under basic conditions .

Suzuki-Miyaura Coupling Performance

Studies show that pyridylboronate esters like the target compound achieve coupling yields >80% with aryl bromides under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 60°C) . By comparison, halogen-only derivatives (e.g., HB180) require additional steps for boron introduction.

Pharmaceutical Relevance

- The iodine substituent allows radioisotope labeling (e.g., ¹²⁵I) for imaging applications, while the boronate ester enables late-stage diversification in antibody-drug conjugates .

Preparation Methods

Lithiation and Borylation of Halogenated Pyridine

- Starting from a halogenated pyridine precursor (e.g., 2-chloro-6-iodo-3-pyridyl derivatives), n-butyllithium is added dropwise at low temperatures (-78°C) to generate the lithiated intermediate selectively at the desired position on the pyridine ring.

- The lithiated species is then reacted with triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the boronate ester.

- The reaction mixture is gradually warmed to room temperature, followed by quenching with aqueous acid (e.g., 1 M HCl), yielding a boronic acid intermediate.

- This intermediate is then converted to the pinacol boronate ester by treatment with pinacol and drying agents like magnesium sulfate in toluene at ambient temperature for extended periods (e.g., 15 hours).

Example Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation | n-Butyllithium (1.58 M in hexane), -78°C, 1 h | 65 | Stirred in THF; slow addition to control regioselectivity |

| Borylation | Triisopropyl borate, toluene/THF, -78°C to RT | 51-100 | Followed by acid quench and pinacol esterification |

| Pinacol Ester Formation | Pinacol, MgSO4, toluene, 20°C, 15 h | Quantitative | Filtration and washing to isolate product |

These conditions are adapted from analogous pyridine and pyrimidine boronate ester syntheses, which share structural similarity with the target compound.

Introduction of the Pivalamide Group

- The pivalamide moiety is introduced by amide bond formation at the pyridin-3-yl position.

- This step typically involves coupling the boronate ester intermediate with pivaloyl chloride or pivalic acid derivatives under amide-forming conditions.

- Alternatively, the amide can be formed via nucleophilic substitution or amidation reactions using appropriate amine and acid chloride reagents.

While specific reaction conditions for this step on the target compound are less explicitly documented, standard amide coupling protocols apply, often employing bases such as triethylamine and solvents like ethanol or dichloromethane at moderate temperatures (e.g., 80°C for several hours).

Analytical and Purification Techniques

- Chromatography : Silica gel column chromatography is used to purify intermediates and final products, ensuring removal of side products and unreacted starting materials.

- Filtration and washing : After pinacol ester formation, filtration and washing with water and hexane are standard to isolate the solid product.

- Characterization : ESI-MS and NMR spectroscopy confirm the molecular structure and purity. For example, ESI-MS m/z values correspond to the expected molecular weight plus protonation or adducts.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 2-chloro-6-iodo-3-halopyridine derivatives |

| Lithiation Reagent | n-Butyllithium (1.58 M in hexane) |

| Lithiation Temperature | -78°C |

| Borylation Agent | Triisopropyl borate or 2-isopropoxy dioxaborolane |

| Solvents | Toluene, THF |

| Pinacol Esterification | Pinacol, MgSO4, toluene, room temperature, 15 h |

| Amide Formation | Pivaloyl chloride or equivalent, base (e.g., TEA), ethanol or similar solvent |

| Purification | Silica gel chromatography, filtration, washing |

| Typical Yields | 51-100% for borylation; 65-70% for lithiation; quantitative for pinacol ester |

Research Findings and Notes

- The lithiation and borylation steps require strict temperature control to ensure regioselectivity and prevent side reactions.

- Use of drying agents like magnesium sulfate is critical in pinacol ester formation to drive the reaction to completion.

- The presence of both chloro and iodo substituents on the pyridine ring allows for selective functionalization and potential further cross-coupling reactions.

- The pivalamide group enhances the compound’s stability and potential biological activity, making the amide formation step crucial.

- Literature examples demonstrate that reaction times vary from 1 hour (lithiation) to 15 hours (pinacol esterification), indicating the need for careful reaction monitoring.

Q & A

Q. What are the recommended synthetic routes for preparing this compound?

The compound can be synthesized via sequential functionalization of a pyridine core. A common approach involves:

- Step 1 : Introducing the pivalamide group by reacting a halogenated pyridine derivative (e.g., 2-chloro-6-iodo-4-boronate-pyridine) with pivaloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis .

- Step 2 : Incorporating the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via Suzuki-Miyaura coupling or direct boronation, typically using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst . Key Considerations : Use inert atmosphere (N₂/Ar) and monitor reaction progress via TLC or HPLC.

Q. How should researchers characterize the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR to confirm substituent positions and boronate ester integrity. The bulky pivalamide group may cause distinct splitting patterns in aromatic proton signals .

- X-ray Crystallography : For definitive structural confirmation, use SHELX programs (e.g., SHELXL) to resolve crystallographic data. This is critical when spectroscopic data conflicts due to steric effects .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., chlorine/iodine signatures) .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions?

The boronate ester moiety enables participation in Suzuki-Miyaura cross-couplings , a key reaction for biaryl synthesis.

- Protocol : React with aryl halides (e.g., bromobenzene) using Pd(PPh₃)₄ (1–5 mol%) and a base (e.g., K₂CO₃) in THF/H₂O (3:1) at 80°C for 12–24 hours .

- Challenges : Steric hindrance from the pivalamide group may reduce coupling efficiency. Optimize by using bulky ligands (e.g., SPhos) or microwave-assisted heating .

Q. How to address solubility issues during synthesis or purification?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions. For recrystallization, mix toluene with hexane to leverage temperature-dependent solubility .

- Chromatography : Employ gradient elution (hexane/ethyl acetate) with silica gel columns. The iodo substituent’s polarity may require higher ethyl acetate ratios (20–30%) .

Q. How to resolve discrepancies in spectroscopic data during characterization?

- Case Example : If NMR shows unexpected splitting in aromatic regions, conduct NOE experiments to confirm spatial arrangements or use DFT calculations to predict NMR shifts.

- Crystallographic Validation : If ambiguity persists, grow single crystals via slow evaporation (e.g., in dichloromethane/hexane) and refine using SHELXL .

Q. What strategies mitigate decomposition of the boronate ester under acidic/basic conditions?

- pH Control : Maintain neutral to mildly basic conditions (pH 7–9) during reactions. Avoid strong acids (e.g., HCl) that hydrolyze the dioxaborolane ring.

- Stabilization : Add pinacol or ethylene glycol to buffer the boronate ester during prolonged storage .

Data Contradiction Analysis

Q. Conflicting yields reported for Suzuki couplings: How to troubleshoot?

- Possible Causes : Variability in Pd catalyst activity, moisture sensitivity, or competing side reactions (e.g., proto-deboronation).

- Solutions :

- Use freshly distilled solvents and rigorously dry glassware.

- Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (e.g., XPhos vs. SPhos) .

- Monitor reaction progress via LC-MS to identify intermediates/byproducts .

Methodological Tables

Table 1 : Key Synthetic Parameters for Cross-Coupling Reactions

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | |

| Ligand | SPhos (4 mol%) | |

| Solvent System | THF/H₂O (3:1) | |

| Temperature | 80°C (oil bath) | |

| Reaction Time | 24 hours |

Table 2 : Common Analytical Signatures

| Technique | Expected Observation | Reference |

|---|---|---|

| NMR (CDCl₃) | δ 1.3 ppm (pivalamide CH₃) | |

| NMR | δ 30–32 ppm (boronate) | |

| HRMS (ESI+) | [M+H]⁺ = Calc. 532.98 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.